![molecular formula C7H12S2 B14423800 2,3-Dithiaspiro[4.4]nonane CAS No. 80879-65-8](/img/structure/B14423800.png)
2,3-Dithiaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dithiaspiro[4.4]nonane is a chemical compound with the molecular formula C₇H₁₂S₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is characterized by the presence of two sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.4]nonane typically involves the reaction of aliphatic compounds with sulfur-containing reagents. One common method includes the use of y-lactones, which undergo condensation reactions in the presence of sodium ethoxide to form the spirocyclic structure . The reaction conditions often require refluxing with a concentrated solution of sodium hydroxide, followed by decarboxylation with water or dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dithiaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various sulfur-containing derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dithiaspiro[4.4]nonane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dithiaspiro[4.4]nonane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical bonds and influence the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[4.4]nonane: This compound contains nitrogen atoms instead of sulfur and exhibits different chemical properties and reactivity.
1,6-Dioxaspiro[4.4]nonane: This compound has oxygen atoms in the spirocyclic structure, leading to different chemical behavior and applications.
Uniqueness
2,3-Dithiaspiro[4.4]nonane is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
80879-65-8 |
|---|---|
Molekularformel |
C7H12S2 |
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
2,3-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2 |
InChI-Schlüssel |
MWOATIVSSXQGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CSSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



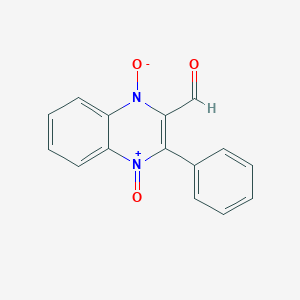
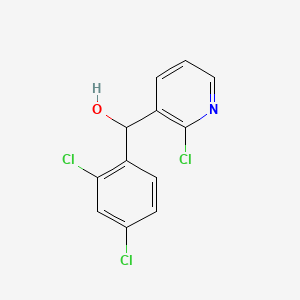
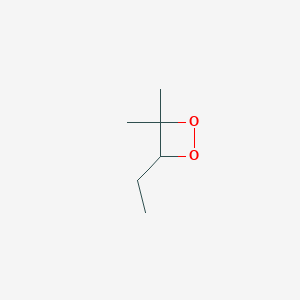
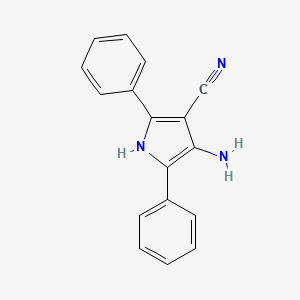

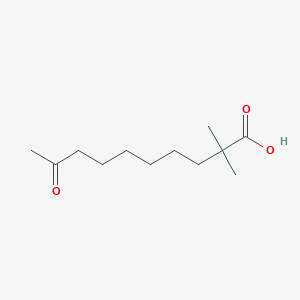

![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
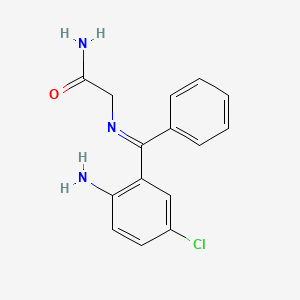
![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
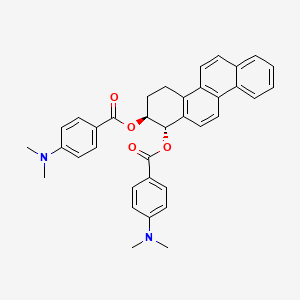

![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
